molecular formula C11H15N3O2S B2371144 ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1092346-67-2

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B2371144
CAS No.: 1092346-67-2
M. Wt: 253.32
InChI Key: SYZWTOKWBUSAHP-UHFFFAOYSA-N
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Description

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and concentration of reagents is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is unique due to its specific tert-butyl and ethyl ester functional groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-5-16-8(15)7-6-14-10(12-7)17-9(13-14)11(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZWTOKWBUSAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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